molecular formula C8H14O3 B1329372 7-Formylheptanoic acid CAS No. 929-48-6

7-Formylheptanoic acid

Cat. No. B1329372
CAS RN: 929-48-6
M. Wt: 158.19 g/mol
InChI Key: UEXYJHLCLUYOFA-UHFFFAOYSA-N
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Description

7-Formylheptanoic acid, also known as 8-oxo-Octanoic acid, is a chemical compound with the molecular formula C8H14O3 . It has a molecular weight of 158.195 .


Synthesis Analysis

The synthesis of 7-Formylheptanoic acid involves the oxidation of ω-Hydroxyacids to ω-Oxoacids. The general procedure involves adding IBX (1.5 eq) to a solution of the hydroxyacid (2 mmol) in DMSO (7 mL). The mixture is stirred for 4 hours and quenched by the addition of water .


Molecular Structure Analysis

The molecular structure of 7-Formylheptanoic acid consists of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The InChI Key for this compound is UEXYJHLCLUYOFA-UHFFFAOYSA-N .

Scientific Research Applications

Chromatographic Applications

7-Formylheptanoic acid and similar C7 aliphatic carboxylic acids are utilized as eluents in ion-exclusion chromatography. This method, involving a sulfonated styrene-divinylbenzene co-polymer resin, enhances the separation and detection of various aliphatic carboxylic acids, improving peak shapes and detection sensitivity (Ohta, Towata, & Ohashi, 2003).

Metabolic and Medical Research

Heptanoic acid derivatives like triheptanoin are studied for their potential in treating metabolic disorders and epilepsy. The metabolism of heptanoate can enhance the tricarboxylic acid cycle, potentially offering therapeutic benefits (Borges & Sonnewald, 2012). However, another study found no significant effect of triheptanoin on exercise performance in patients with McArdle disease, indicating the need for more research in this area (Madsen et al., 2019).

Chemical Synthesis

Compounds related to 7-formylheptanoic acid, like 7-phenylhepta-2,4-dienoic acid and its derivatives, are synthesized for various applications, including potential insecticidal activities (Meisters & Wailes, 1966). Furthermore, the lactonization of related compounds, like 3,5,7-trioxo-7-phenylheptanoic acid, has been explored, demonstrating the chemical versatility of these structures (Harris & Harris, 1969).

Biological Activity Studies

Studies on diarylheptanoids, with structures related to 7-formylheptanoic acid, focus on their isolation, structural, biological features, and chemical synthesis. These compounds, found in various plant families, demonstrate diverse biological activities (Jahng & Park, 2018).

Polymer Chemistry

7-Formylheptanoic acid and its derivatives are also significant in polymer chemistry. For instance, derivatives of heptanoic acid have been used to synthesize high molecular weight polyamides, demonstrating diverse material properties (Horn, 1959).

Biochemical and Molecular Studies

The conversion of alpha-ketosuberate to 7-mercaptoheptanoic acid in methanogenic bacteria illustrates the biochemical importance of 7-formylheptanoic acid derivatives. This process involves complex biochemical pathways, highlighting the compound's role in microbial metabolism (White, 1989).

Safety And Hazards

7-Formylheptanoic acid is considered hazardous. It causes severe skin burns and eye damage. In case of contact, immediate medical attention is required. Contaminated clothing should be removed immediately and the skin should be rinsed with water .

properties

IUPAC Name

8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-7-5-3-1-2-4-6-8(10)11/h7H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXYJHLCLUYOFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)O)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30239189
Record name 7-Formylheptanoic acid
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Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxooctanoic acid

CAS RN

929-48-6
Record name 8-Oxooctanoic acid
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Record name 7-Formylheptanoic acid
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Record name 7-Formylheptanoic acid
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Record name 7-formylheptanoic acid
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Synthesis routes and methods

Procedure details

A solution of the above methyl 8-(4-trans (2-tert-butoxycarbonylaminocyclopropyl)phenylamino)-8-oxooctanoate (0.53 mmol, 220 mg) and LiOH (1.05 mmol, 44 mg) in tetrahydrofuran/water (5 mL/5 mL) was stirred overnight at room temperature. The reaction was quenched by addition of 2 N HCl until pH=4, then the precipitate was filtered, washed with water (3×30 mL) and dried to obtain the pure 8-4-trans(2-tert-butoxycarbonylaminocyclopropyl)phenylamino)-8-oxooctanoic acid as a white solid.
[Compound]
Name
methyl 8-(4-trans (2-tert-butoxycarbonylaminocyclopropyl)phenylamino)-8-oxooctanoate
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
44 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MS Miftakhov, FA Akbutina, GA Tolstikov - Chemistry of Natural …, 1982 - Springer
… of the cyclooctene in cyclohexane in the presence of acetic acid followed by hydrolytic cleavage of the ozonolide with acetic anhydride--sodium acetate gave 7-formylheptanoic acid, the …
Number of citations: 1 link.springer.com
OM Myastovskaya, VV Sova, LA Elyakova - Chemistry of Natural …, 1982 - Springer
… of the cyclooctene in cyclohexane in the presence of acetic acid followed by hydrolytic cleavage of the ozonolide with acetic anhydride--sodium acetate gave 7-formylheptanoic acid, the …
Number of citations: 3 link.springer.com

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